2-Chloro-6-(trifluoromethyl)thiazolo[4,5-b]pyridine
Description
2-Chloro-6-(trifluoromethyl)thiazolo[4,5-b]pyridine is a heterocyclic compound featuring a thiazolo[4,5-b]pyridine core substituted with chlorine at position 2 and a trifluoromethyl (-CF₃) group at position 5. This structure combines electron-withdrawing groups (Cl and CF₃) with a fused thiazole-pyridine system, conferring unique electronic and steric properties. The compound is commercially available for research purposes, indicating its relevance in medicinal chemistry and agrochemical development . Its structural motifs align with bioactive molecules, such as kinase inhibitors or pesticides, where halogenation and fluorination enhance metabolic stability and target binding .
Properties
IUPAC Name |
2-chloro-6-(trifluoromethyl)-[1,3]thiazolo[4,5-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClF3N2S/c8-6-13-5-4(14-6)1-3(2-12-5)7(9,10)11/h1-2H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQZKCZBDVYCJMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1SC(=N2)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClF3N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40731821 | |
| Record name | 2-Chloro-6-(trifluoromethyl)[1,3]thiazolo[4,5-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40731821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
884860-62-2 | |
| Record name | 2-Chloro-6-(trifluoromethyl)[1,3]thiazolo[4,5-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40731821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-Chloro-6-(trifluoromethyl)thiazolo[4,5-b]pyridine typically involves the annulation of a pyridine ring to a thiazole core. One common method starts with thiazole or thiazolidine derivatives, which are then subjected to pyridine annulation under specific reaction conditions . Industrial production methods may involve multi-step synthesis processes, ensuring high purity and yield of the final product .
Chemical Reactions Analysis
Key Reaction Data for Analogous Compounds
While direct data for 2-chloro-6-(trifluoromethyl)thiazolo[4,5-b]pyridine is limited, structurally related compounds (e.g., 7-(trifluoromethyl) triazolo[5′,1′:2,3] thiazolo[4,5-b]pyridine (4g) ) provide insights:
| Compound | Yield (%) | Melting Point (°C) | NMR Data (1H, DMSO-d6) | HRMS (m/z) [M+H]+ |
|---|---|---|---|---|
| 4g | 60 | 204–205 | δ 8.62 (s, 1H), 9.04 (s, 1H), 9.18 (s, 1H) | 245.0111 (found) |
Notes :
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4g was synthesized via sequential S<sub>N</sub>Ar and Smiles rearrangement .
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The trifluoromethyl group enhances electron-withdrawing effects, stabilizing intermediates during substitution .
Functionalization of the Nitro Group
The nitro group in intermediates (e.g., 3a–d,f–h ) undergoes further substitution:
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Reduction : Nitro → Amino (potential for cross-coupling reactions).
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Displacement : Nitro → Alkyl/aryl groups under basic conditions .
Challenges and Limitations
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Solubility Issues : Compounds like 4g exhibit poor solubility in common NMR solvents, complicating structural analysis .
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Regioselectivity : Competing pathways may lead to isomeric products (e.g., 4f vs. 5 ) .
Proposed Reactivity of this compound
Based on analogous systems, expected reactions include:
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Nucleophilic Substitution : Chlorine displacement with amines, alkoxides, or thiols.
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Cross-Coupling : Suzuki-Miyaura coupling at the chloro position.
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Electrophilic Aromatic Substitution : Directed by the electron-deficient pyridine ring.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that thiazolo[4,5-b]pyridine derivatives exhibit promising activity against various cancer cell lines. The compound has been identified as a potential inhibitor of phosphoinositide 3-kinase (PI3K), which plays a crucial role in cancer cell survival and proliferation. Inhibition of PI3K is a target for developing anticancer therapies due to its involvement in multiple signaling pathways related to tumor growth and metastasis .
Anti-inflammatory Properties
Studies have shown that derivatives of thiazolo[4,5-b]pyridine can possess anti-inflammatory effects. For instance, compounds derived from this scaffold have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key mediators in the inflammatory response. The structure-activity relationship (SAR) studies highlight that modifications at specific positions can enhance anti-inflammatory efficacy .
Synthesis of Novel Compounds
Fused Heterocycles
The synthesis of 2-chloro-6-(trifluoromethyl)thiazolo[4,5-b]pyridine serves as a precursor for generating fused heterocyclic compounds. Recent methodologies have demonstrated efficient synthetic routes involving nucleophilic substitution reactions with various binucleophiles, leading to the formation of complex structures with potential biological activities .
Green Chemistry Approaches
Innovative synthesis techniques utilizing green solvents like sabinene have been explored to produce thiazolo[4,5-b]pyridine derivatives. These methods not only enhance yield but also align with sustainable practices in chemical synthesis .
Structure-Activity Relationship (SAR) Studies
Understanding the SAR of thiazolo[4,5-b]pyridine derivatives is crucial for optimizing their biological activities. Key modifications include:
- Substituents on the Pyridine Ring: The introduction of electron-withdrawing groups can significantly alter the pharmacological profile.
- Fused Ring Systems: Compounds with additional fused rings often exhibit enhanced potency against specific biological targets .
Case Study 1: Anticancer Activity
A recent study evaluated a series of thiazolo[4,5-b]pyridine derivatives for their cytotoxic effects on human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting strong potential for further development as anticancer agents.
Case Study 2: Anti-inflammatory Efficacy
In vivo studies using carrageenan-induced paw edema models demonstrated that selected thiazolo[4,5-b]pyridine derivatives significantly reduced inflammation compared to control groups. The mechanisms were linked to the inhibition of COX enzymes and modulation of pro-inflammatory cytokines .
Mechanism of Action
The mechanism of action of 2-Chloro-6-(trifluoromethyl)thiazolo[4,5-b]pyridine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and target molecule .
Comparison with Similar Compounds
Thiazolo[4,5-b]pyridine Derivatives
5,7-Dimethyl-3H-thiazolo[4,5-b]pyridin-2-one
- Structure : Methyl groups at positions 5 and 7; ketone at position 2.
- Synthesis: Prepared via [3+3] cyclocondensation of 4-iminothiazolidone-2 with acetylacetone in methanol .
- Bioactivity: Demonstrated cytotoxicity in vitro, with substituent-dependent anticancer effects.
2-Methyl-thiazolo[4,5-b]pyridine (CAS 175659-41-3)
- Properties : Simpler structure (C₇H₆N₂S, MW 150.2) with lower molecular weight than the target compound. The lack of electron-withdrawing groups may reduce stability and bioavailability compared to halogenated analogs .
Key Differences :
| Property | 2-Chloro-6-(trifluoromethyl)thiazolo[4,5-b]pyridine | 5,7-Dimethyl Derivative | 2-Methyl Derivative |
|---|---|---|---|
| Molecular Weight | Higher (due to Cl, CF₃) | ~220 | 150.2 |
| Substituent Effects | Enhanced electrophilicity, metabolic stability | Moderate bioactivity | Low reactivity |
| Synthetic Complexity | Likely higher | Moderate | Low |
Imidazo[4,5-b]pyridine Derivatives
5-(Trifluoromethyl)-1H-imidazo[4,5-b]pyridine (CAS 617678-32-7)
- Structure : Replaces thiazole sulfur with nitrogen; CF₃ at position 5.
- Similarity Score : 0.68 (moderate structural overlap) .
- This may alter pharmacokinetics, favoring different biological targets .
Pyridine/Pyrimidine Derivatives with Trifluoromethyl Groups
2-Chloro-6-(trifluoromethyl)pyrimidin-4-amine (CAS 85730-36-5)
Biological Activity
2-Chloro-6-(trifluoromethyl)thiazolo[4,5-b]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHClFNS
- Molecular Weight : 238.62 g/mol
- CAS Number : 884860-62-2
- Physical State : Solid
- Purity : ≥ 98%
Synthesis
The synthesis of this compound typically involves nucleophilic substitution reactions. The compound can be synthesized through a base-promoted reaction of 2-chloro-3-nitropyridines with binucleophiles, leading to the desired thiazolo-pyridine structure .
Biological Activity
The biological activity of this compound has been investigated in various studies, revealing its potential as an antiviral and antimicrobial agent.
Antiviral Activity
Research indicates that compounds with thiazole and pyridine moieties exhibit significant antiviral properties. For instance, derivatives similar to this compound have shown promising activity against viruses such as HIV and Dengue virus (DENV). The structure's trifluoromethyl group enhances binding affinity to viral enzymes, which is crucial for inhibiting viral replication .
Antimicrobial Activity
The compound has also demonstrated antimicrobial effects against various pathogens. Studies report that thiazole derivatives exhibit potent activity against bacteria and protozoa. For example, certain derivatives have shown IC values as low as 0.37 µM against Trypanosoma cruzi, indicating strong antiprotozoal activity compared to standard treatments .
The mechanisms by which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in viral replication or bacterial metabolism.
- Receptor Modulation : It can interact with specific receptors, altering signaling pathways critical for pathogen survival.
- Structural Integrity : The presence of the trifluoromethyl group enhances the stability and reactivity of the compound, allowing for better interaction with biological targets .
Case Studies
- Antiviral Efficacy : A study evaluating the antiviral potential of thiazole derivatives found that those containing a trifluoromethyl group exhibited enhanced activity against HIV reverse transcriptase with EC values significantly lower than non-substituted analogs .
- Antimicrobial Testing : In another investigation, a series of thiazole compounds were tested against various bacterial strains. The results indicated that derivatives similar to this compound had an IC value of 0.96 µg/mL against Staphylococcus aureus, showcasing their potential as effective antimicrobial agents .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 2-Chloro-6-(trifluoromethyl)thiazolo[4,5-b]pyridine?
- Methodological Answer : Two key approaches are widely used:
- Palladium-Catalyzed Cross-Coupling : Suzuki-Miyaura coupling of brominated thiazolo[4,5-b]pyridine intermediates (e.g., 6-bromo derivatives) with trifluoromethyl boronic acids under argon. Typical conditions include palladium(II) acetate, SPhos ligand, and potassium phosphate in toluene at reflux .
- Thorpe-Ziegler Cyclization : A multicomponent reaction involving mercaptonitrile salts, phenacyl bromides, and ketones, catalyzed by ZnCl₂. This domino process includes SN2 alkylation, cyclization, and Friedländer condensation .
Q. How is structural characterization performed for thiazolo[4,5-b]pyridine derivatives?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR (400 MHz, CDCl₃) identifies substituent patterns (e.g., trifluoromethyl at δ 2.40 ppm for methyl groups, aromatic protons at δ 7.15–9.25 ppm) .
- Mass Spectrometry : High-resolution MS confirms molecular formulas (e.g., C₇H₆N₂S for methyl-substituted analogs) .
- X-ray Crystallography : Resolves fused-ring conformation and substituent orientation .
Q. What intermediates are critical in synthesizing chloro-trifluoromethyl thiazolo[4,5-b]pyridines?
- Methodological Answer :
- 6-Bromo Precursors : Bromination at the 6-position enables cross-coupling (e.g., 6-bromo-5-aryl derivatives for Suzuki reactions) .
- Thiazolidine-2-imines : Used in [3+3] cyclocondensation with acetylacetone to build the core scaffold .
Q. What physicochemical properties influence the reactivity of this compound?
- Methodological Answer :
- Lipophilicity : The trifluoromethyl group enhances membrane permeability, measured via logP values (e.g., logP = 2.1 for methyl analogs) .
- Solubility : Poor aqueous solubility necessitates DMSO or ethanol as solvents for biological assays .
Q. How are preliminary biological activities screened for thiazolo[4,5-b]pyridines?
- Methodological Answer :
- Antimicrobial Assays : Disk diffusion against Gram-positive/negative bacteria (e.g., MIC ≤ 8 µg/mL for spiro-thiazolo derivatives) .
- Enzyme Inhibition : Fluorogenic assays for targets like factor Xa (IC₅₀ < 100 nM) .
Advanced Research Questions
Q. How can Suzuki-Miyaura coupling be optimized for introducing trifluoromethyl groups?
- Methodological Answer :
- Ligand Selection : Use electron-rich ligands (e.g., SPhos) to stabilize Pd(0) intermediates and reduce side reactions .
- Temperature Control : Reflux in toluene (110°C) ensures complete conversion without debromination .
- Workup : Post-reaction treatment with ammonium pyrrolidinedithiocarbamate removes residual palladium .
Q. What catalytic systems improve Thorpe-Ziegler cyclization efficiency?
- Methodological Answer :
- ZnCl₂ vs. B(C₆F₅)₃ : ZnCl₂ accelerates cyclization (yields >80%), while B(C₆F₅)₃ facilitates borane-mediated reductions (e.g., debromination <5%) .
- Microwave Assistance : Reduces reaction time from days to hours (e.g., 30 min at 150°C) .
Q. How do structural modifications enhance serine protease inhibition?
- Methodological Answer :
- Substituent Effects : Electron-withdrawing groups (e.g., Cl, CF₃) at C6 increase binding to factor Xa’s S1 pocket .
- Ring Saturation : 2,3-Dihydro analogs improve selectivity over thrombin (Ki ratio >10:1) .
Q. How are side reactions managed during borane-mediated reductions?
- Methodological Answer :
- Debromination Mitigation : Use substoichiometric B(C₆F₅)₃ (0.1 equiv) and low temperatures (45°C) to suppress aryl-Br cleavage .
- Aminoborane Isolation : Formic acid cleavage of aminoboranes yields pure dihydro-thiazolo products (54% yield) .
Q. What computational methods predict thiazolo[4,5-b]pyridine-protein interactions?
- Methodological Answer :
- Docking Studies : AutoDock Vina models binding to mGluR5 (Glide score ≤ -9.0 kcal/mol) .
- MD Simulations : AMBER forcefields assess stability of EGFR kinase complexes (RMSD <2 Å over 100 ns) .
Q. How to resolve contradictions in reaction yields between protocols?
- Methodological Answer :
- Case Study : [3+3] Cyclocondensation yields 90% in methanol/NaOMe over 5 days vs. 70% in DMF/3 h . The discrepancy arises from slower imine formation in protic solvents, favoring purity over speed.
- DoE Optimization : Response surface methodology identifies optimal solvent/base combinations (e.g., MeOH/NaOMe at 25°C) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
